Cafaminol

Description

Properties

CAS No. |

30924-31-3 |

|---|---|

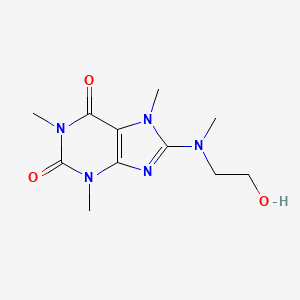

Molecular Formula |

C11H17N5O3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3 |

InChI Key |

ZGNRRVAPHPANFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |

Appearance |

Solid powder |

melting_point |

105.0 °C |

Other CAS No. |

30924-31-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cafaminol; Cafaminolum; G 1; G-1; G1; Methylcoffanolamine; Rhinetten; Rhinoptil; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cafaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, chemically related to caffeine, and has been used as a nasal decongestant.[1] While specific, in-depth research on the molecular mechanism of this compound is not extensively available in publicly accessible literature, its action can be inferred from its classification as a methylxanthine and its therapeutic application as a nasal decongestant. This guide synthesizes the probable mechanisms of action based on the known pharmacology of methylxanthines and the general principles of nasal decongestant activity. The primary proposed mechanisms include antagonism of adenosine receptors and inhibition of phosphodiesterase, alongside the potential for alpha-adrenergic receptor modulation, which is characteristic of many nasal decongestants.

Proposed Mechanisms of Action

The vasoconstrictive effect of this compound in the nasal mucosa likely results from one or a combination of the following mechanisms:

Antagonism of Adenosine Receptors

Methylxanthines are well-documented antagonists of adenosine receptors, particularly A1 and A2A subtypes.[2][3][4] Adenosine, under normal physiological conditions, acts as a vasodilator. By blocking these receptors, this compound would inhibit adenosine-mediated vasodilation, leading to a net vasoconstrictive effect in the nasal vasculature. This is considered a primary mechanism for the cardiovascular effects of methylxanthines.[3]

Inhibition of Phosphodiesterase (PDE)

Methylxanthines can non-competitively inhibit phosphodiesterase enzymes (PDEs), which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers. While elevated cAMP in bronchial smooth muscle leads to relaxation, in the context of vascular smooth muscle, the downstream effects can be more complex and may contribute to vasoconstriction in certain vascular beds.

Modulation of Alpha-Adrenergic Receptors

The primary mechanism of action for most nasal decongestants is the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissue. It is plausible that this compound acts as a direct or indirect agonist of these receptors. Some methylxanthines are known to promote the release of catecholamines (like norepinephrine), which would then activate adrenergic receptors. Specifically, α2-adrenoceptor agonists have been shown to be effective nasal decongestants by preferentially constricting venous sinusoids.

Signaling Pathways

Based on the proposed mechanisms, the following signaling pathways are likely involved in the action of this compound.

Adenosine Receptor Antagonism Pathway

Caption: this compound likely blocks adenosine receptors, preventing vasodilation.

Phosphodiesterase Inhibition Pathway

Caption: this compound may inhibit PDE, increasing cAMP and causing vasoconstriction.

Alpha-Adrenergic Agonism Pathway

Caption: this compound may activate α-adrenergic receptors, leading to vasoconstriction.

Quantitative Data Summary

| Molecular Target | Proposed Action of this compound | Second Messenger/Effector | Physiological Outcome in Nasal Mucosa |

| Adenosine Receptors (A1/A2A) | Antagonist | ↓ cAMP | Inhibition of vasodilation (net vasoconstriction) |

| Phosphodiesterase (PDE) | Inhibitor | ↑ cAMP / ↑ cGMP | Vasoconstriction |

| α-Adrenergic Receptors (α1/α2) | Agonist (Direct or Indirect) | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Vasoconstriction |

Methodologies for Experimental Validation

To elucidate the precise mechanism of action of this compound, the following experimental protocols would be necessary.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of receptors, including adenosine (A1, A2A, A2B, A3) and adrenergic (α1A, α1B, α1D, α2A, α2B, α2C) receptor subtypes.

-

Protocol Outline:

-

Prepare cell membrane fractions expressing the receptor of interest.

-

Incubate the membranes with a radiolabeled ligand specific for the receptor.

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Separate bound from unbound radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency of this compound against various phosphodiesterase (PDE) isoforms.

-

Protocol Outline:

-

Use commercially available recombinant human PDE enzymes (e.g., PDE1-11).

-

Incubate the PDE enzyme with its fluorescently labeled substrate (cAMP or cGMP).

-

Add varying concentrations of this compound.

-

The enzyme will hydrolyze the substrate, and the product is then converted to a fluorescent molecule by a phosphatase.

-

Measure the fluorescence intensity to determine enzyme activity.

-

Calculate the IC50 value for this compound against each PDE isoform.

-

In Vitro Functional Assays

-

Objective: To measure the functional consequence of this compound's interaction with its target, such as changes in second messenger levels or smooth muscle contraction.

-

Protocol Outline (for cAMP measurement):

-

Culture cells expressing the target receptor (e.g., CHO cells with adenosine A2A receptors).

-

Treat cells with an agonist (e.g., adenosine) to stimulate cAMP production, in the presence and absence of varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

-

Protocol Outline (for vasoconstriction):

-

Isolate nasal mucosal tissue or arterial rings from an appropriate animal model.

-

Mount the tissue in an organ bath containing physiological salt solution.

-

Measure isometric tension using a force transducer.

-

Construct cumulative concentration-response curves for this compound to determine its contractile or relaxant effects.

-

Use selective antagonists for adenosine and adrenergic receptors to characterize the receptor subtype involved.

-

Conclusion

The mechanism of action of this compound as a nasal decongestant, while not definitively established through specific studies on the compound, can be strongly inferred from its chemical class and therapeutic use. It is highly probable that this compound exerts its vasoconstrictive effects through antagonism of adenosine receptors and/or inhibition of phosphodiesterase, consistent with its classification as a methylxanthine. Additionally, a direct or indirect agonistic effect on alpha-adrenergic receptors, the primary target for nasal decongestants, is a likely contributing mechanism. Further research employing the methodologies outlined above is required to fully elucidate the precise molecular interactions and signaling pathways governed by this compound.

References

A Technical Guide to Cafaminol: Relationship to Caffeine and the Methylxanthine Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine and a member of the methylxanthine family of compounds.[1][2] It has been utilized as a vasoconstrictor and anticatarrhal agent, primarily as a nasal decongestant, with brand names including Rhinetten and Rhinoptil.[1][2] This technical guide provides a comprehensive overview of this compound's relationship to caffeine and the broader methylxanthine class, detailing its chemical properties, proposed mechanism of action, and a comparative analysis with its parent compound, caffeine. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in publicly accessible literature, this guide synthesizes available information to provide a foundational understanding for research and drug development professionals.

Introduction to this compound and the Methylxanthine Family

The methylxanthine family comprises a group of purine alkaloids, with prominent members including caffeine, theophylline, and theobromine.[3] These compounds are widely recognized for their pharmacological effects, most notably as central nervous system stimulants and smooth muscle relaxants. Their primary mechanisms of action at the cellular level are generally attributed to the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

This compound emerges as a synthetic modification of caffeine, placing it squarely within this pharmacologically significant class of molecules. Its development as a nasal decongestant suggests a pharmacological profile tailored towards vasoconstriction, a property not prominently associated with caffeine. This guide explores the structural and functional divergence that bestows upon this compound its specific clinical application.

Chemical and Physical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its pharmacological assessment. Below is a summary of the available data for this compound, presented alongside the well-established properties of caffeine for comparative analysis.

| Property | This compound | Caffeine |

| IUPAC Name | 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Other Names | Methylcoffanolamine, 8-[(2-Hydroxyethyl)(methyl)amino]caffeine | Theine, Methyltheobromine, Guaranine |

| CAS Number | 30924-31-3 | 58-08-2 |

| Molecular Formula | C11H17N5O3 | C8H10N4O2 |

| Molecular Weight | 267.289 g/mol | 194.19 g/mol |

| Topological Polar Surface Area (TPSA) | 81.91 Ų | 61.4 Ų |

| Predicted LogP | -0.08 | 0.09 |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are primarily found in patent literature. The synthesis generally involves the modification of a caffeine precursor. While the specific patents (DE 1085530 and US 3094531) were not retrievable in full text through the conducted searches, the general approach for the synthesis of similar 8-substituted xanthine derivatives involves the reaction of 8-chlorocaffeine with the appropriate amine.

A plausible synthetic route, based on general knowledge of xanthine chemistry, is outlined below.

Caption: Hypothesized synthesis of this compound from caffeine.

Proposed Mechanism of Action

This compound's clinical use as a nasal decongestant points towards a primary mechanism of action involving vasoconstriction of the nasal mucosa. This effect is typically mediated by adrenergic receptors. In parallel, its structural similarity to caffeine suggests a potential interaction with adenosine receptors.

Vasoconstriction via Alpha-Adrenergic Receptor Agonism

The nasal mucosa is densely populated with alpha-adrenergic receptors, which, upon activation, lead to the contraction of smooth muscle in the walls of blood vessels. This reduces blood flow and swelling, thereby alleviating nasal congestion. It is highly probable that this compound acts as an agonist at these receptors. The proposed signaling pathway is as follows:

Caption: Proposed α-adrenergic signaling cascade for this compound.

Potential Interaction with Adenosine Receptors

Caffeine and other methylxanthines are well-known antagonists of adenosine receptors. Adenosine, by binding to its receptors, generally has a vasodilatory effect. By blocking these receptors, methylxanthines can lead to vasoconstriction. It is plausible that this compound retains some of this adenosine receptor antagonist activity, which would contribute to its overall vasoconstrictive effect.

Caption: this compound's potential role as an adenosine antagonist.

Clinical and Experimental Data

While full experimental protocols are not available in the public domain, several studies have investigated the clinical efficacy and pharmacology of this compound.

Efficacy Studies

A 1969 study by Szirmai reported on the use of this compound (referred to as methylcoffanolamine) for the treatment of the common cold. This study provided early clinical evidence for its efficacy as a decongestant.

Pharmacokinetic Studies

A 1979 study by Walther and Köhler investigated the bioavailability and resorption of this compound in humans. Unfortunately, the specific quantitative data from this study, such as plasma half-life, volume of distribution, and clearance rates, are not detailed in the available abstracts. For context, the general pharmacokinetics of methylxanthines can be referenced, which typically involve hepatic metabolism and renal excretion.

Comparative Analysis with Caffeine

The structural modification of caffeine to yield this compound—the addition of a hydroxyethyl methylamino group at the 8-position—is key to its altered pharmacological profile.

| Feature | This compound | Caffeine |

| Primary Clinical Use | Nasal Decongestant | CNS Stimulant, Diuretic |

| Primary Mechanism | Likely α-Adrenergic Agonism | Adenosine Receptor Antagonism |

| Key Pharmacological Effect | Vasoconstriction | CNS Stimulation, Bronchodilation |

| Structural Difference | 8-position substitution | Unsubstituted at 8-position |

The substitution at the 8-position of the xanthine core is a common strategy in medicinal chemistry to alter the selectivity and potency of methylxanthine derivatives. In the case of this compound, this modification appears to enhance its vasoconstrictive properties while potentially diminishing the central nervous system stimulant effects characteristic of caffeine.

Conclusion

This compound represents an intriguing example of targeted drug design, where a well-known methylxanthine, caffeine, has been chemically modified to serve a specific therapeutic purpose as a nasal decongestant. Its relationship to caffeine is that of a direct synthetic derivative, sharing the core methylxanthine structure but exhibiting a distinct pharmacological profile. While a comprehensive quantitative understanding of this compound's pharmacokinetics and pharmacodynamics is hampered by the limited availability of detailed experimental data, its clinical use and structural features strongly suggest a mechanism of action centered on alpha-adrenergic agonism, possibly supplemented by adenosine receptor antagonism. Further research to elucidate the precise receptor binding affinities and in vivo metabolic fate of this compound would be invaluable for a more complete understanding of this caffeine derivative.

References

An In-depth Technical Guide to Cafaminol: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine belonging to the methylxanthine family.[1] It has been utilized primarily as a vasoconstrictor and nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. It includes a review of its mechanism of action as an alpha-adrenergic agonist, available data on its synthesis, and a discussion of its clinical applications. Due to the limited availability of recent research on this compound, this guide also extrapolates information from related compounds and general principles of pharmacology where necessary, providing a foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as 8-((2-hydroxyethyl)(methyl)amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of caffeine, with a substituted amino group at the 8-position of the purine ring.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₁₁H₁₇N₅O₃

Molecular Weight: 267.28 g/mol [2][3]

IUPAC Name: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS Number: 30924-31-3

Synonyms: Methylcoffanolamine, Rhinetten, Rhinoptil, G-1

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | Solid powder | |

| Melting Point | 162-164 °C | |

| Solubility | Soluble in water (approximately 6%) | |

| pH of aqueous solution | 6.9 | |

| Elemental Analysis | C: 49.43%, H: 6.41%, N: 26.20%, O: 17.96% | |

| InChI Key | ZGNRRVAPHPANFI-UHFFFAOYSA-N |

Synthesis of this compound

Patented Synthesis Method

The preparation of this compound has been described in German patent DE 1085530 and US patent 3094531. The general synthetic approach involves the modification of a caffeine precursor.

A plausible synthetic workflow, based on the patent information, is outlined below. This diagram illustrates the key transformation from a suitable caffeine derivative to this compound.

Experimental Protocol (Hypothetical)

Materials:

-

8-Bromocaffeine

-

N-Methylethanolamine

-

A suitable high-boiling point solvent (e.g., dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromocaffeine in the solvent.

-

Addition of Reagents: Add an excess of N-methylethanolamine and the base to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as a vasoconstrictor and is used as a nasal decongestant. Its pharmacological effects are primarily attributed to its activity as an alpha-adrenergic agonist.

Mechanism of Action: Alpha-Adrenergic Agonism

The primary mechanism of action for nasal decongestants like this compound is the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling of the nasal tissues, thereby alleviating nasal congestion.

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors is depicted below.

Pharmacokinetics

Specific pharmacokinetic data for this compound in humans is limited. However, as a caffeine derivative, some aspects of its pharmacokinetic profile may be inferred from caffeine. Caffeine is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached within 15 to 120 minutes. It is distributed throughout the body and has a half-life of 2.5 to 4.5 hours in adults.

Toxicology

The acute toxicity of this compound has been determined in mice.

| Route of Administration | Species | LD₅₀ | Reference |

| Subcutaneous | Male Mice | 700 mg/kg |

Analytical Methods

Specific, validated analytical methods for the routine quality control of this compound are not widely published. However, given its structural similarity to caffeine and other xanthine derivatives, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be adapted for its analysis.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the quantification of this compound in pharmaceutical formulations.

Chromatographic Conditions (Hypothetical):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer at pH 4.0) in an isocratic elution mode.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm, similar to caffeine).

-

Internal Standard: A structurally related compound not present in the sample matrix could be used for improved accuracy and precision.

The workflow for a typical HPLC analysis is outlined below.

Clinical Use

This compound has been used as a nasal decongestant in some countries, with brand names including Rhinetten and Rhinoptil. It was introduced in Germany in 1974 for the treatment of symptoms associated with the common cold and rhinitis.

Conclusion

This compound is a caffeine derivative with established use as a nasal decongestant due to its vasoconstrictive properties mediated by alpha-adrenergic agonism. While its chemical structure and basic physicochemical properties are well-documented, there is a notable lack of recent and in-depth research into its specific pharmacological profile, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as validated analytical methods. This guide provides a comprehensive summary of the available information and highlights areas where further research is needed to fully characterize this compound for potential future applications in drug development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Cafaminol (methylcoffanolamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a methylxanthine derivative utilized as a nasal decongestant.[1] Its chemical structure, 8-[(2-Hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, indicates a modification at the C-8 position of the caffeine scaffold. This technical guide outlines the probable synthetic pathway for this compound, providing a detailed experimental protocol for the preparation of the key intermediate, 8-chlorocaffeine, and a proposed methodology for the subsequent synthesis of this compound based on established reactions of related compounds. This document also includes a summary of the chemical entities involved and visual diagrams illustrating the synthetic workflow and the general signaling pathway of caffeine derivatives.

Introduction

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

-

Halogenation of Caffeine: Activation of the C-8 position of caffeine via halogenation, typically chlorination, to form 8-chlorocaffeine.

-

Nucleophilic Substitution: Reaction of 8-chlorocaffeine with 2-(methylamino)ethanol to yield this compound.

Key Chemical Compounds

The table below summarizes the key chemical compounds involved in the synthesis of this compound.

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Caffeine | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | C₈H₁₀N₄O₂ | 194.19 | Starting Material |

| 8-Chlorocaffeine | 8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | C₈H₉ClN₄O₂ | 228.64 | Intermediate |

| 2-(Methylamino)ethanol | 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | Reagent |

| This compound | 8-[(2-Hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | C₁₁H₁₇N₅O₃ | 267.28 | Final Product |

Experimental Protocols

Synthesis of 8-Chlorocaffeine (Intermediate)

Methodology: This procedure is based on established methods for the chlorination of caffeine at the C-8 position.

Materials:

-

Caffeine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caffeine (1 equivalent) in a mixture of acetonitrile and glacial acetic acid.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-chlorocaffeine.

Expected Yield: While specific yields for this exact reaction are not cited in the searched literature, similar reactions for the synthesis of 8-halocaffeines report yields ranging from moderate to high.

Proposed Synthesis of this compound

Methodology: The following proposed methodology is based on the general principles of nucleophilic aromatic substitution on the 8-halocaffeine scaffold, a common reaction in the synthesis of caffeine derivatives.

Materials:

-

8-Chlorocaffeine

-

2-(Methylamino)ethanol

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or a high-boiling point alcohol)

-

A non-nucleophilic base (e.g., Triethylamine - TEA, or Potassium Carbonate - K₂CO₃)

Proposed Procedure:

-

In a reaction vessel, dissolve 8-chlorocaffeine (1 equivalent) in the chosen anhydrous solvent.

-

Add 2-(methylamino)ethanol (1.2-1.5 equivalents) to the solution.

-

Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture to act as a scavenger for the hydrochloric acid formed during the reaction.

-

Heat the mixture with stirring to a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, likely ranging from 6 to 24 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the salt of the base) is present, it can be removed by filtration.

-

The solvent is then removed under reduced pressure.

-

The crude this compound is purified. Purification could involve techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate).

Visualizations

Synthetic Workflow

References

Pharmacokinetics and Bioavailability of Cafaminol in Humans: A Technical Guide

Disclaimer: This document provides a technical overview of the pharmacokinetics and bioavailability of Cafaminol. Direct and detailed human pharmacokinetic data for this compound is limited in publicly accessible scientific literature. The quantitative data, experimental protocols, and metabolic pathways described herein are largely based on established knowledge of structurally similar methylxanthine compounds, such as caffeine, and should be considered as a well-informed but hypothetical framework for this compound. This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, structurally related to caffeine.[1] It has been used as a nasal decongestant.[1] Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This guide synthesizes the available information and provides an inferred profile to guide further research.

Summary of Pharmacokinetic Parameters

Due to the scarcity of specific data for this compound, the following table presents a summary of hypothetical single-dose pharmacokinetic parameters in healthy adults. These values are inferred from studies on caffeine, a closely related methylxanthine, and are intended to serve as a baseline for future experimental work.

| Parameter | Symbol | Unit | Hypothetical Value | Description |

| Peak Plasma Concentration | Cmax | µg/mL | 8 - 10 | The maximum observed concentration in plasma. |

| Time to Peak Concentration | Tmax | hours | 0.5 - 1.5 | The time at which Cmax is reached. |

| Area Under the Curve | AUC (0-inf) | µg·h/mL | 40 - 60 | Total drug exposure over time. |

| Elimination Half-Life | t½ | hours | 3 - 5 | The time required for the plasma concentration to decrease by half. |

| Volume of Distribution | Vd | L/kg | 0.6 - 0.8 | The apparent volume into which the drug distributes in the body. |

| Oral Bioavailability | F | % | > 90 | The fraction of the administered dose that reaches systemic circulation. |

| Clearance | CL | L/h/kg | 0.08 - 0.15 | The volume of plasma cleared of the drug per unit time. |

Absorption and Bioavailability

This compound, as a methylxanthine derivative, is expected to be rapidly and almost completely absorbed from the gastrointestinal tract, similar to caffeine. The high oral bioavailability (F > 90%) anticipated for this compound suggests that first-pass metabolism in the liver is not a significant factor.

Distribution

Following absorption, this compound is likely distributed throughout the body's water, crossing biological membranes, including the blood-brain barrier, due to its lipophilic nature. The volume of distribution (Vd) is expected to be in the range of 0.6 - 0.8 L/kg, indicating wide distribution into tissues. Protein binding in plasma is anticipated to be low to moderate.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The major metabolizing enzyme for methylxanthines is CYP1A2.[2][3][4] The proposed metabolic pathway for this compound involves N-demethylation and oxidation of the purine ring structure, as well as potential modification of the hydroxyethyl side chain.

Proposed Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of caffeine.

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are expected to be renally excreted. A small fraction of the unchanged drug may also be found in the urine.

Experimental Protocols

The following section details a standard methodology for a human pharmacokinetic study of this compound, based on protocols used for similar compounds.

Study Design for Oral Bioavailability Assessment

-

Design: An open-label, single-dose, randomized, two-period crossover study.

-

Subjects: Healthy adult volunteers (n=12), non-smokers, and abstaining from methylxanthine-containing products for at least 48 hours prior to and during the study.

-

Treatment:

-

Period 1: A single oral dose of this compound (e.g., 100 mg) administered with 240 mL of water after an overnight fast.

-

Period 2: An intravenous infusion of this compound (e.g., 50 mg) over 30 minutes.

-

A washout period of at least 7 days will separate the two periods.

-

-

Blood Sampling: Venous blood samples (approx. 5 mL) to be collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma to be separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its major metabolites to be determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t½, Vd, CL, and F) to be calculated using non-compartmental analysis from the plasma concentration-time data.

Experimental Workflow Diagram

The workflow for the described pharmacokinetic study is illustrated below.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biotransformation of methylxanthines in mammalian cell lines genetically engineered for expression of single cytochrome P450 isoforms. Allocation of metabolic pathways to isoforms and inhibitory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 4. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Effects of Cafaminol on Alpha-Adrenergic Receptors

Disclaimer: This document provides a detailed overview of the potential mechanisms of action of Cafaminol based on its classification as a vasoconstrictor and its structural relationship to caffeine. As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on this compound's binding affinity, efficacy, or potency at alpha-adrenergic receptors, nor were detailed experimental protocols for its study found. The information presented herein is therefore based on established principles of alpha-adrenergic pharmacology and the known effects of related compounds.

Introduction

This compound, also known as methylcoffanolamine, is a synthetic derivative of caffeine that has been used as a nasal decongestant.[1] Its therapeutic effect as a vasoconstrictor suggests an interaction with adrenergic receptors, which are key regulators of vascular tone.[2][3] This guide explores the putative effects of this compound on alpha-adrenergic receptors, the primary targets for nasal decongestants.[2][3] Due to the absence of direct experimental data for this compound, this document will focus on the well-established pharmacology of alpha-adrenergic receptors and infer the potential mechanisms through which this compound may exert its effects.

Alpha-Adrenergic Receptors: An Overview

Alpha-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. They are broadly classified into two main types, α1 and α2, each with several subtypes. These receptors are widely distributed throughout the body and mediate a variety of physiological responses, including the contraction of smooth muscle in blood vessels, which is the basis for the decongestant action of many drugs.

Alpha-1 Adrenergic Receptors

-

Location and Function: Primarily located on postsynaptic membranes of smooth muscle cells, including those in the vasculature of the nasal mucosa. Their activation leads to vasoconstriction, which reduces blood flow and swelling in the nasal passages, thereby alleviating congestion.

-

Signaling Pathway: Alpha-1 adrenergic receptors are coupled to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the activation of PKC, leads to the contraction of smooth muscle cells.

Alpha-2 Adrenergic Receptors

-

Location and Function: Found on both presynaptic and postsynaptic membranes. Presynaptic α2 receptors act as autoreceptors, inhibiting the further release of norepinephrine from sympathetic nerve terminals in a negative feedback loop. Postsynaptic α2 receptors are also present on vascular smooth muscle and their activation can also contribute to vasoconstriction. Some nasal decongestants are selective α2-adrenergic agonists.

-

Signaling Pathway: Alpha-2 adrenergic receptors are coupled to Gi proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels promotes smooth muscle contraction.

Putative Mechanism of Action of this compound

Given that this compound is a vasoconstrictor used for nasal decongestion, it is highly probable that it acts as an agonist at alpha-adrenergic receptors in the nasal mucosa. However, without direct experimental evidence, its specific affinity and efficacy at α1 versus α2 receptor subtypes remain unknown.

Potential Interactions with Alpha-Adrenergic Receptors:

-

Direct Agonism: this compound may directly bind to and activate α1 and/or α2-adrenergic receptors on vascular smooth muscle cells, mimicking the effect of norepinephrine and causing vasoconstriction.

-

Indirect Action: As a xanthine derivative related to caffeine, this compound might also exert its effects indirectly. Caffeine has been shown to increase the release of norepinephrine. If this compound shares this property, it could enhance sympathetic tone by increasing the local concentration of norepinephrine, which would then act on alpha-adrenergic receptors.

Influence of the Methylxanthine Structure:

The core structure of this compound is a methylxanthine, similar to caffeine. The primary mechanism of action of caffeine is the antagonism of adenosine receptors. By blocking adenosine A1 and A2A receptors, caffeine can lead to indirect effects on the release of various neurotransmitters, including dopamine and norepinephrine. It is plausible that this compound also interacts with adenosine receptors, which could contribute to its overall pharmacological profile. Furthermore, caffeine can inhibit phosphodiesterases, leading to an increase in intracellular cAMP. While this effect is generally associated with smooth muscle relaxation, the complex pharmacology of methylxanthines means that their net effect on vascular tone can be variable and tissue-dependent.

Experimental Protocols for Investigating this compound's Effects

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be conducted.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

-

Methodology:

-

Cell Culture and Membrane Preparation: Stably express human α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes in a suitable cell line (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

-

Binding Assay: Perform competitive binding assays using a specific radioligand for each receptor subtype (e.g., [3H]prazosin for α1 receptors and [3H]yohimbine or [3H]rauwolscine for α2 receptors). Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Data Analysis: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (In Vitro)

-

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound as an agonist or antagonist at α1 and α2-adrenergic receptors.

-

Methodology for α1-Adrenergic Receptors (Calcium Mobilization Assay):

-

Cell Culture: Use cells stably expressing an α1-adrenergic receptor subtype.

-

Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Stimulate the cells with increasing concentrations of this compound.

-

Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values. To test for antagonism, perform the assay in the presence of a known α1 agonist (e.g., phenylephrine) with and without increasing concentrations of this compound.

-

-

Methodology for α2-Adrenergic Receptors (cAMP Assay):

-

Cell Culture: Use cells stably expressing an α2-adrenergic receptor subtype.

-

Assay: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels. Co-incubate the cells with forskolin and increasing concentrations of this compound.

-

Data Acquisition: Measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP production to determine the EC50 and Emax for agonism. To assess antagonism, perform the assay in the presence of a known α2 agonist (e.g., clonidine or dexmedetomidine) with and without increasing concentrations of this compound.

-

3. Isolated Tissue/Organ Bath Experiments

-

Objective: To assess the contractile or relaxant effect of this compound on vascular smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate arterial tissue, such as rat aorta or mesenteric arteries, and mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Experiment: After an equilibration period, construct cumulative concentration-response curves for this compound to assess its direct contractile effect. To investigate its interaction with alpha-adrenergic receptors, perform concentration-response curves for a standard α1 agonist (phenylephrine) and α2 agonist (clonidine) in the presence and absence of this compound.

-

Data Analysis: Measure the isometric tension and plot concentration-response curves to determine the potency and efficacy of this compound.

-

Data Presentation

Due to the lack of experimental data, the following tables are presented as templates for how quantitative data for this compound, once obtained, should be structured for clear comparison.

Table 1: Binding Affinity of this compound at Human Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| α1A | [3H]prazosin | Data not available |

| α1B | [3H]prazosin | Data not available |

| α1D | [3H]prazosin | Data not available |

| α2A | [3H]yohimbine | Data not available |

| α2B | [3H]yohimbine | Data not available |

| α2C | [3H]yohimbine | Data not available |

Table 2: Functional Activity of this compound at Human Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist EC50 (nM) | Agonist Emax (%) | Antagonist pA2 |

| α1A | Calcium Mobilization | Data not available | Data not available | Data not available |

| α2A | cAMP Inhibition | Data not available | Data not available | Data not available |

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

An In-depth Technical Guide to the Historical Use of Cafaminol as a Nasal Decongestant

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available historical and pharmacological information on Cafaminol. Detailed experimental protocols and extensive quantitative data from primary historical sources are limited due to the inaccessibility of full-text articles from the cited period. The signaling pathways presented are based on the established pharmacology of the drug's class and are intended as a logical framework for research and development.

Introduction

This compound, also known by the chemical name methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, structurally related to caffeine.[1] It was historically used as a nasal decongestant, primarily in Germany, under the brand names Rhinetten and Rhinoptil.[1] Introduced in 1974, this compound was still in use as of the year 2000.[1] This guide provides a technical overview of its chemical properties, historical use, and inferred mechanism of action based on available scientific literature.

Chemical and Physical Properties

This compound is an alkanolamine derivative of caffeine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Other Names | Methylcoffanolamine, 8-[(2-Hydroxyethyl)(methyl)amino]caffeine | [1] |

| Brand Names | Rhinetten, Rhinoptil | |

| CAS Number | 30924-31-3 | |

| Molecular Formula | C11H17N5O3 | |

| Molar Mass | 267.289 g·mol−1 |

Historical Clinical Use and Efficacy

The clinical use of this compound for nasal congestion is documented in several studies from the 1960s to the 1980s. While the full manuscripts are not widely available, the publications indicate a focus on its efficacy in treating acute rhinitis and its pharmacokinetic profile in humans.

-

Initial Efficacy Studies (1969): A 1969 study by Szirmai introduced this compound as a new caffeine derivative for the treatment of colds, suggesting its early investigation as a therapeutic agent for upper respiratory conditions.

-

Pharmacokinetic Studies (1979): Research by Walther and Köhler in 1979 focused on the bioavailability and resorption of this compound in humans, a critical step in understanding its clinical pharmacology.

-

Treatment of Acute Rhinitis (1985): A study by Rogowski and Chodynicki in 1985 specifically evaluated the use of this compound in the treatment of acute rhinitis, further establishing its application as a nasal decongestant.

Due to the limited availability of the full-text versions of these articles, a detailed summary of the quantitative efficacy data and experimental protocols cannot be provided at this time.

Mechanism of Action

The primary mechanism of action for nasal decongestants is the activation of alpha-adrenergic receptors on the blood vessels of the nasal mucosa, leading to vasoconstriction. This reduces blood flow, decreases tissue swelling, and alleviates nasal congestion. As a sympathomimetic agent, this compound is presumed to follow this pathway.

Inferred Signaling Pathway

As a methylxanthine derivative and a sympathomimetic amine, this compound likely exerts its vasoconstrictive effects through the alpha-1 adrenergic receptor signaling cascade. The binding of this compound to these receptors on vascular smooth muscle cells in the nasal mucosa is hypothesized to initiate a G-protein coupled signaling pathway, leading to muscle contraction and a reduction in blood vessel diameter.

Experimental Protocols

Detailed experimental protocols from the historical studies are not available in accessible formats. However, a general methodology for evaluating a topical nasal decongestant would likely involve the following steps.

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for a clinical trial assessing the efficacy of a nasal decongestant.

Conclusion for Research and Development

This compound represents a historically utilized nasal decongestant from the methylxanthine class. While its clinical use is documented, a modern, detailed understanding of its pharmacology, particularly its receptor binding affinities and precise signaling mechanisms, is lacking due to the limited accessibility of primary literature. For drug development professionals, this compound serves as an example of a caffeine-derived sympathomimetic amine. Further investigation into its structure-activity relationship could inform the development of novel decongestants. The inferred mechanism of action via alpha-1 adrenergic agonism provides a solid starting point for any new research into this or related compounds. The historical data suggests that this compound was effective and tolerated, making its class a potentially interesting area for further exploration.

References

An In-depth Technical Guide on the Aqueous Solubility and Stability of Cafaminol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cafaminol

This compound, with the chemical name 3,7-Dihydro-8-[(2-hydroxyethyl)methylamino]-1,3,7-trimethyl-1H-purine-2,6-dione, is a methylxanthine derivative related to caffeine. It has been used as a nasal decongestant.[1] Understanding its solubility and stability in aqueous solutions is critical for the development of liquid dosage forms, ensuring product quality, safety, and efficacy.

Chemical and Physical Properties:

-

Molecular Formula: C₁₁H₁₇N₅O₃

-

Molecular Weight: 267.28 g/mol

-

CAS Number: 30924-31-3

Aqueous Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) in an aqueous medium is a fundamental property that influences its dissolution rate and bioavailability.

Quantitative Solubility Data

This compound exhibits moderate solubility in water. The available data is summarized in the table below.

| Parameter | Value | Conditions |

| Water Solubility | ~ 6% (w/v) or 60 mg/mL | Not specified, assumed to be at room temp. |

| pH of Solution | 6.9 | In aqueous solution |

Experimental Protocol for Solubility Determination (OECD 105)

The "Flask Method," as described in the OECD Test Guideline 105, is a standard procedure for determining the water solubility of substances.[2][3][4]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary time to achieve saturation.[3]

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. If necessary, centrifugation or filtration is used to separate the solid phase from the saturated aqueous solution.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Below is a diagram illustrating the experimental workflow for the flask method of solubility determination.

Caption: Workflow for Solubility Determination (Flask Method).

Aqueous Stability of this compound

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.

Representative Stability Data (Based on Caffeine)

As specific stability data for this compound is unavailable, the following table summarizes the stability profile of its close structural analog, caffeine, in aqueous solution. This data is intended to be illustrative.

| Condition | Observation | Reference |

| Storage at 4°C (Refrigerated) | Stable for up to 342 days in sterile water, protected from light. | |

| Storage at 22°C (Room Temp) | Stable for up to 342 days in sterile water, protected from light. | |

| Storage at 2-8°C | In a sealed, light-protected container, decomposition is less than 1% over 48 months. | |

| pH Influence | Degradation is minimal at a pH of approximately 6.0 for similar compounds like gabapentin. |

Experimental Protocols for Stability Assessment (ICH Q1A)

The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances. This includes long-term, accelerated, and stress testing.

Methodology for a Formal Stability Study:

-

Sample Preparation: Prepare aqueous solutions of this compound at a defined concentration in the desired formulation vehicle.

-

Storage Conditions: Store the samples in controlled environment chambers under the conditions specified by ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products. Physical properties such as pH, color, and clarity should also be monitored.

Forced Degradation (Stress Testing):

Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

-

Hydrolysis: The solution is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: The solution is exposed to light as per ICH Q1B guidelines.

-

Thermal Stress: The solution is heated to elevated temperatures (e.g., 60°C).

The diagram below illustrates the key factors that can influence the stability of a drug substance in an aqueous solution.

Caption: Factors Influencing this compound Stability.

Signaling Pathways and Degradation Mechanisms

While specific degradation pathways for this compound are not documented, compounds with a β-lactam structure, for instance, are known to degrade via hydrolysis, which involves the cleavage of the β-lactam ring. For methylxanthines like this compound, potential degradation could involve N-demethylation or hydrolysis of other functional groups.

The following diagram illustrates a generic forced degradation workflow to identify potential degradation pathways.

Caption: Forced Degradation Experimental Workflow.

References

An In-depth Technical Guide to Cafaminol: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, with the IUPAC name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, is a methylxanthine derivative structurally related to caffeine.[1] It has been utilized as a vasoconstrictor and anticatarrhal agent, primarily as a nasal decongestant in markets such as Germany under brand names including Rhinetten and Rhinoptil.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthesis protocol, its likely mechanism of action as an alpha-adrenergic agonist, and a detailed analytical methodology for its quantification. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and pharmacological studies involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Common Name | This compound, Methylcoffanolamine | [1] |

| CAS Number | 30924-31-3 | [1] |

| Molecular Formula | C₁₁H₁₇N₅O₃ | |

| Molar Mass | 267.289 g/mol | |

| Appearance | White crystalline powder (presumed) | |

| SMILES | CN(CCO)c1nc2c(n1C)C(=O)N(C)C(=O)N2C | |

| InChI Key | ZGNRRVAPHPANFI-UHFFFAOYSA-N |

Synthesis Protocol

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 8-Bromocaffeine

-

Materials: Caffeine, hydrobromic acid (48%), bromine.

-

Procedure:

-

Dissolve caffeine in aqueous hydrobromic acid.

-

Slowly add bromine to the solution with stirring at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The precipitated 8-bromocaffeine is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of this compound via Nucleophilic Substitution

-

Materials: 8-bromocaffeine, 2-(methylamino)ethanol, a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Suspend 8-bromocaffeine and potassium carbonate in DMF.

-

Add 2-(methylamino)ethanol to the mixture.

-

Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with water.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

-

Logical Relationship of Synthesis

Caption: Proposed two-step synthesis of this compound from caffeine.

Mechanism of Action

This compound is classified as a vasoconstrictor and is used as a nasal decongestant. This pharmacological effect is characteristic of alpha-adrenergic receptor agonists. These agents act on the alpha-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. Activation of these receptors leads to vasoconstriction, which reduces blood flow and swelling of the nasal passages, thereby alleviating congestion.

As a derivative of caffeine, which is known to have complex vascular effects including vasoconstriction via adenosine receptor blockade, this compound's primary mechanism for nasal decongestion is likely through direct agonism of alpha-1 adrenergic receptors.

Signaling Pathway: Alpha-1 Adrenergic Receptor Activation

The binding of an alpha-1 adrenergic agonist, such as this compound is proposed to be, to its G-protein coupled receptor (GPCR) initiates a downstream signaling cascade. This results in the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to the contraction of vascular smooth muscle cells.

Caption: Proposed signaling pathway for this compound-induced vasoconstriction.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in readily accessible scientific literature. However, as a methylxanthine derivative, its pharmacokinetic profile may share some similarities with caffeine. Caffeine is well-absorbed orally, metabolized primarily by the cytochrome P450 enzyme system in the liver (specifically CYP1A2), and exhibits a half-life that can vary significantly among individuals due to genetic factors and exposure to inducers or inhibitors of CYP1A2.

Further research is required to elucidate the specific pharmacokinetic parameters of this compound.

Clinical Data

This compound has been used as a nasal decongestant, indicating its clinical efficacy in reducing nasal congestion. However, specific quantitative data from controlled clinical trials, such as changes in nasal peak inspiratory flow or subjective symptom scores, are not widely available in the English-language literature. The available references often point to studies published in German or Polish, which may contain more detailed clinical findings.

Analytical Methodology

The quantification of this compound in biological matrices or pharmaceutical formulations can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for the analysis of caffeine and its derivatives. A robust and sensitive method would likely involve reversed-phase chromatography coupled with UV or mass spectrometry detection.

Experimental Protocol: Proposed HPLC Method for this compound Quantification

-

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

-

Sample Preparation (from plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm, similar to caffeine) or by mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the samples by comparing their peak areas (or area ratios to the internal standard) to the calibration curve.

-

Experimental Workflow for Analytical Method

References

Molecular weight and formula of Cafaminol (C11H17N5O3).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cafaminol. While specific experimental protocols and detailed signaling pathways for this compound are not extensively available in publicly accessible literature, this document extrapolates likely mechanisms and methodologies based on its structural relationship to the methylxanthine class of compounds and its function as a vasoconstrictor.

Core Molecular and Physical Data

This compound, with the chemical formula C11H17N5O3, is a methylxanthine derivative.[1] The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C11H17N5O3 | [1][2][3][4] |

| Molecular Weight | 267.28 g/mol | |

| IUPAC Name | 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| CAS Number | 30924-31-3 | |

| Synonyms | Methylcoffanolamine, Rhinetten, Rhinoptil | |

| Melting Point | 162-164 °C | |

| Solubility in Water | ~6% |

Presumed Mechanism of Action and Signaling Pathway

This compound is classified as a vasoconstrictor and is utilized as a nasal decongestant. Its mechanism of action is presumed to be similar to other sympathomimetic amines that function as nasal decongestants. This involves the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling, thereby alleviating nasal congestion.

The following diagram illustrates the generally accepted signaling pathway for alpha-adrenergic receptor-mediated vasoconstriction, the likely pathway for this compound.

Caption: Presumed signaling pathway of this compound-induced vasoconstriction.

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of methylxanthines. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

Table 2: Example HPLC Protocol for Methylxanthine Analysis

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of water and methanol (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at approximately 272 nm |

| Sample Preparation | Dissolution in the mobile phase, followed by filtration through a 0.45 µm filter. |

The following workflow illustrates the general steps for HPLC analysis.

Caption: General workflow for the quantification of this compound using HPLC.

Mass Spectrometry (MS)

For more sensitive and specific detection, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed.

Table 3: Example HPLC-MS/MS Protocol for Methylxanthine Analysis

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple quadrupole (QqQ) or Ion Trap |

| Monitored Transitions | Specific precursor-to-product ion transitions for this compound would need to be determined. For caffeine (m/z 195.1), a common transition is to m/z 138.1. |

| Sample Preparation | Protein precipitation of biological samples (e.g., plasma) with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of this compound.

Table 4: General NMR Protocol

| Parameter | Specification |

| Spectrometer | 400 MHz or higher field strength NMR spectrometer |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) |

| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural assignment. |

This guide provides a foundational understanding of this compound for research and development purposes. The provided methodologies, while extrapolated from similar compounds, offer a strong starting point for the development of specific and validated protocols for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

- 4. Optimization of the RP-HPLC method for multicomponent analgetic drug determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Cafaminol: A Technical Review of Efficacy and Safety

Core Pharmacological Profile

Cafaminol is a vasoconstrictor used for the symptomatic relief of nasal congestion.[1] As a derivative of the methylxanthine family, related to caffeine, its mechanism of action is believed to involve two primary pathways:

-

Sympathomimetic Action: Like other nasal decongestants, this compound likely acts as an agonist at α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[2] Activation of these receptors leads to vasoconstriction, which reduces blood flow, decreases tissue swelling, and alleviates nasal obstruction.[2]

-

Methylxanthine Activity: Its structural similarity to caffeine suggests a potential secondary mechanism involving the inhibition of phosphodiesterase or blockade of adenosine receptors, which can influence vascular tone.[3][4]

Efficacy Assessment in Acute Rhinitis

The primary efficacy endpoint for a nasal decongestant is the reduction of nasal congestion. Early studies typically involved patient-reported symptom scores and, in more advanced studies, objective measurements of nasal airflow.

Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Adults with the Common Cold

This section outlines a typical protocol used to assess the efficacy of a multi-dose oral nasal decongestant.

-

Study Design: A 3-day, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Adult subjects (18-65 years) with a clinical diagnosis of the common cold, with symptoms present for less than 48 hours and a baseline nasal congestion score of "moderate" or "severe."

-

Intervention:

-

Treatment Group: this compound (e.g., 50 mg tablet) administered orally three times daily.

-

Control Group: Identical placebo tablet administered on the same schedule.

-

-

Primary Efficacy Endpoint: Change from baseline in the subjective Nasal Congestion Score (NCS) over the 3-day treatment period. The NCS is a 4-point scale (0=None, 1=Mild, 2=Moderate, 3=Severe) recorded by the patient in a daily diary.

-

Secondary Endpoints:

-

Total Symptom Score (TSS), including runny nose, sneezing, and sore throat.

-

Objective measurement of nasal airflow via posterior rhinomanometry at pre-dose and 2 hours post-dose on Day 1.

-

Global assessment of efficacy by the investigator at the end of the study.

-

-

Statistical Analysis: The primary endpoint would be analyzed using an analysis of covariance (ANCOVA) with the treatment group as a factor and the baseline NCS as a covariate.

Illustrative Efficacy Data

The following tables represent plausible outcomes from such a study.

Table 1: Mean Nasal Congestion Score (NCS) Over 3 Days

| Timepoint | This compound (n=75) | Placebo (n=75) | Mean Difference (95% CI) | p-value |

| Baseline | 2.61 | 2.59 | 0.02 (-0.15, 0.19) | 0.81 |

| Day 1 | 1.45 | 2.10 | -0.65 (-0.88, -0.42) | <0.001 |

| Day 2 | 1.10 | 1.85 | -0.75 (-0.99, -0.51) | <0.001 |

| Day 3 | 0.65 | 1.35 | -0.70 (-0.94, -0.46) | <0.001 |

Table 2: Objective Nasal Airflow (Posterior Rhinomanometry) on Day 1

| Parameter | This compound (n=75) | Placebo (n=75) | % Improvement from Placebo | p-value |

| Baseline Airflow (cm³/s) | 185 | 190 | - | 0.52 |

| 2-hr Post-Dose Airflow (cm³/s) | 310 | 215 | 44.2% | <0.001 |

Safety and Tolerability Profile

Safety assessments in early studies focused on the incidence of adverse events, particularly those related to the known sympathomimetic and methylxanthine effects.

Experimental Protocol: Safety Monitoring in Clinical Trials

-

Data Collection: All adverse events (AEs) were recorded at each study visit, regardless of causality. AEs were elicited through non-leading questions and spontaneous reporting by participants.

-

Vital Signs: Blood pressure and heart rate were measured at baseline and at specified timepoints post-dose (e.g., 1, 2, and 4 hours) on Day 1 to assess for cardiovascular effects.

-

Exclusion Criteria: Patients with pre-existing conditions such as uncontrolled hypertension, cardiovascular disease, or glaucoma were typically excluded from participation.

Illustrative Safety Data

Table 3: Incidence of Treatment-Emergent Adverse Events (Occurring in >1% of Patients)

| Adverse Event | This compound (n=75) | Placebo (n=75) |

| Number of Patients with ≥1 AE | 12 (16.0%) | 6 (8.0%) |

| Nervous System | ||

| Insomnia | 4 (5.3%) | 1 (1.3%) |

| Headache | 3 (4.0%) | 2 (2.7%) |

| Dizziness | 2 (2.7%) | 1 (1.3%) |

| Cardiovascular | ||

| Tachycardia / Palpitations | 3 (4.0%) | 0 (0.0%) |

| Gastrointestinal | ||

| Nausea | 2 (2.7%) | 1 (1.3%) |

Visualized Pathways and Workflows

Mechanism of Action

The diagram below illustrates the proposed dual mechanism of this compound in nasal mucosal tissue. It activates α1-adrenergic receptors to induce vasoconstriction while also potentially inhibiting phosphodiesterase (PDE) to modulate vascular tone.

Caption: Proposed dual mechanism of this compound in the nasal mucosa.

Clinical Trial Workflow

This diagram outlines the logical flow for a patient participating in a typical efficacy and safety study for an oral decongestant.

Caption: Workflow for a randomized, placebo-controlled clinical trial.

References

Cafaminol's potential as a vasoconstrictor agent in research.

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Cafaminol (also known as methylcoffanolamine) is limited, with most original research dating from the 1970s and 1980s and not readily accessible in full text. This guide synthesizes the available information and provides a theoretical framework for its vasoconstrictor potential based on its classification as a methylxanthine derivative, similar to caffeine. The experimental protocols and quantitative data presented are illustrative templates and should not be considered as established findings for this compound.

Executive Summary

This compound (brand names Rhinetten, Rhinoptil) is a methylxanthine derivative that has been used as a nasal decongestant, indicating its primary pharmacological action as a vasoconstrictor.[1] While specific quantitative data and detailed mechanistic studies on this compound are scarce in modern literature, its relationship to caffeine provides a strong basis for postulating its mechanism of action. This document outlines the potential signaling pathways, suggests relevant experimental protocols for its evaluation, and presents a framework for data presentation.

Putative Mechanism of Action

As a methylxanthine, this compound likely exerts its effects on vascular smooth muscle through two primary, and somewhat opposing, mechanisms: inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2]

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound would increase intracellular levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. Elevated cAMP levels typically lead to vasodilation.

-

Adenosine Receptor Antagonism: this compound likely acts as an antagonist at adenosine receptors (A1, A2A, A2B, A3) on vascular smooth muscle. Adenosine is a potent vasodilator. By blocking these receptors, this compound would inhibit adenosine-mediated vasodilation, leading to a net vasoconstrictor effect.[2]

Given its clinical application as a decongestant, which relies on vasoconstriction to reduce blood flow to the nasal mucosa, it is probable that the adenosine receptor antagonism is the dominant mechanism of action in its therapeutic context.

Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway for this compound-induced vasoconstriction.

Quantitative Data on Vasoconstrictor Activity

Specific quantitative data for this compound is not available in the reviewed literature. A comprehensive evaluation would require a suite of in vitro and in vivo experiments to determine key parameters. The table below serves as a template for presenting such data.

| Parameter | Assay Type | Species/Tissue | Value |

| EC50 | Wire Myography | Human Nasal Mucosal Arterioles | Data not available |

| Wire Myography | Rat Aorta | Data not available | |

| Binding Affinity (Ki) | Radioligand Binding | Human Adenosine A1 Receptor | Data not available |